Cas no 627527-04-2 (1-(3-Bromo-5-fluorophenyl)ethanol)

1-(3-Bromo-5-fluorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromo-5-fluorophenyl)ethanol
- 1-(3-bromo-5-fluorophenyl)ethan-1-ol
- RMICUVVTYFJRJY-UHFFFAOYSA-N
- 1-(3-bromo-5-fluoro-phenyl)-ethanol
- (+/-)-1-(3-bromo-5-fluorophenyl)ethanol
- Benzenemethanol, 3-bromo-5-fluoro-alpha-methyl-
-
- Inchi: 1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3
- InChI Key: RMICUVVTYFJRJY-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C(C)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Topological Polar Surface Area: 20.2
1-(3-Bromo-5-fluorophenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612750-1g |
1-(3-Bromo-5-fluorophenyl)ethanol |
627527-04-2 | 98% | 1g |
¥9397.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612750-5g |
1-(3-Bromo-5-fluorophenyl)ethanol |
627527-04-2 | 98% | 5g |
¥16329.00 | 2024-05-06 |
1-(3-Bromo-5-fluorophenyl)ethanol Related Literature
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Ping Tong Food Funct., 2020,11, 628-639
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 1-(3-Bromo-5-fluorophenyl)ethanol
Introduction to 1-(3-Bromo-5-fluorophenyl)ethanol (CAS No: 627527-04-2)
1-(3-Bromo-5-fluorophenyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No) 627527-04-2, is a significant compound in the realm of pharmaceutical chemistry and molecular biology. This organic molecule, featuring a bromo and fluoro substituent on a phenyl ring coupled with an ethanol side chain, has garnered attention due to its versatile structural framework. The presence of both bromine and fluorine atoms introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound’s structural motif positions it as a potential precursor in the development of pharmaceutical agents targeting neurological disorders, infectious diseases, and inflammatory conditions. The bromo group, in particular, is frequently utilized in medicinal chemistry for its ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic scaffolds. Meanwhile, the fluorine atom contributes to metabolic stability and lipophilicity, key factors in drug design for improving pharmacokinetic profiles.
Recent advancements in computational chemistry have highlighted the role of 1-(3-Bromo-5-fluorophenyl)ethanol in virtual screening campaigns. Its scaffold has been shown to mimic certain pharmacophores found in approved drugs, suggesting its utility in hit identification programs. For instance, studies have demonstrated its potential as a ligand for enzymes involved in cancer metabolism, where the combination of bromo and fluoro substituents enhances binding affinity through π-stacking interactions and halogen bonding.
In the context of drug discovery, the synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol has been optimized using modern catalytic methods. Transition-metal-catalyzed reactions have enabled efficient functionalization at both the aromatic ring and the ethanol moiety. Notably, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl groups or other heteroaromatic units, expanding the compound’s library for further derivatization. These synthetic strategies align with green chemistry principles by minimizing waste and improving atom economy.
Biological activity assays have revealed promising properties of 1-(3-Bromo-5-fluorophenyl)ethanol derivatives. For example, modifications at the ethanol group have led to compounds exhibiting inhibitory effects on certain kinases implicated in chronic diseases. The fluorine atom’s ability to modulate receptor binding has also been exploited in designing molecules with enhanced selectivity over off-target proteins. Such findings underscore the compound’s significance as a building block in medicinal chemistry.
The compound’s physicochemical properties make it suitable for formulation into various dosage forms. Its moderate solubility in organic solvents allows for easy incorporation into solid-state formulations or lipid-based delivery systems. Additionally, its stability under standard storage conditions ensures long-term viability in pharmaceutical applications. These attributes are critical for ensuring consistent drug delivery and therapeutic efficacy.
Future research directions may explore the use of 1-(3-Bromo-5-fluorophenyl)ethanol in combinatorial chemistry libraries or as a scaffold for peptide mimetics. The integration of machine learning models with experimental data has shown that halogenated aromatic compounds like this one can exhibit unexpected biological activities upon minor structural modifications. Such interdisciplinary approaches are likely to accelerate the discovery of novel therapeutic agents.
In summary, 1-(3-Bromo-5-fluorophenyl)ethanol (CAS No: 627527-04-2) represents a versatile intermediate with broad applications in pharmaceutical research. Its unique structural features and synthetic accessibility position it as a cornerstone molecule for developing next-generation drugs targeting diverse diseases. As methodologies for molecular design continue to evolve, compounds like this will remain indispensable tools for chemists and biologists striving to improve human health.
627527-04-2 (1-(3-Bromo-5-fluorophenyl)ethanol) Related Products
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 506-17-2(cis-Vaccenic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)



